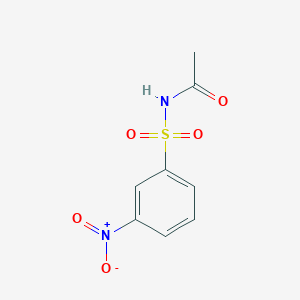
N-(3-nitrophenyl)sulfonylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-nitrophenyl)sulfonylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure consists of a nitro group, an acetyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)sulfonylacetamide typically involves the nitration of N-(acetyl)benzenesulfonamide. This can be achieved by treating N-(acetyl)benzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反応の分析
Types of Reactions
N-(3-nitrophenyl)sulfonylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-N-(acetyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Hydrolysis: N-(acetyl)benzenesulfonamide and acetic acid.
科学的研究の応用
N-(3-nitrophenyl)sulfonylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
作用機序
The mechanism of action of N-(3-nitrophenyl)sulfonylacetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma treatment. The nitro group can also undergo bioreduction in the body, leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
- 4-Nitrobenzenesulfonamide
- N-(4-Nitrophenyl)acetamide
- 3-Nitrobenzenesulfonamide
Uniqueness
N-(3-nitrophenyl)sulfonylacetamide is unique due to the presence of both nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical synthesis and medicinal chemistry, distinguishing it from other similar compounds.
特性
分子式 |
C8H8N2O5S |
|---|---|
分子量 |
244.23 g/mol |
IUPAC名 |
N-(3-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8N2O5S/c1-6(11)9-16(14,15)8-4-2-3-7(5-8)10(12)13/h2-5H,1H3,(H,9,11) |
InChIキー |
PJDRHUXQEUVDOV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




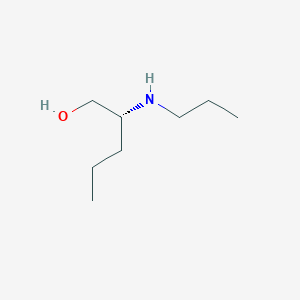


![3-(2-Fluoropyridin-4-yl)-2-propylpyrazolo[1,5-a]pyridine](/img/structure/B8584798.png)

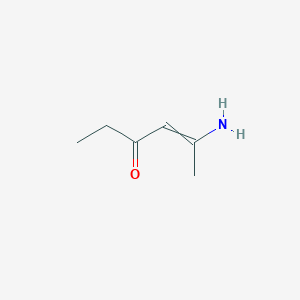
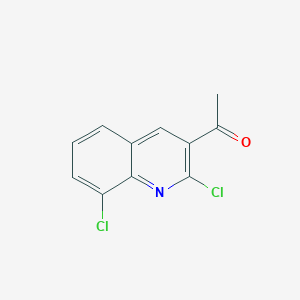
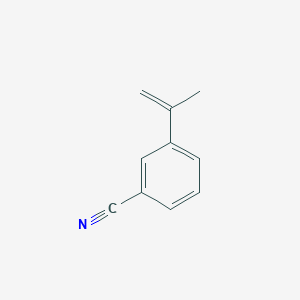
![(1E)-3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1-methyltriaz-1-ene](/img/structure/B8584853.png)

